(3-Mercaptopropyl)trimethoxysilane

Catalog No.
S599025
CAS No.
4420-74-0
M.F
C6H16O3SSi
M. Wt
196.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Mercaptopropyl)trimethoxysilane

CAS Number

4420-74-0

Product Name

(3-Mercaptopropyl)trimethoxysilane

IUPAC Name

3-trimethoxysilylpropane-1-thiol

Molecular Formula

C6H16O3SSi

Molecular Weight

196.34 g/mol

InChI

InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-4-5-10/h10H,4-6H2,1-3H3

InChI Key

UUEWCQRISZBELL-UHFFFAOYSA-N

SMILES

CO[Si](CCCS)(OC)OC

Synonyms

3-(Trimethoxysilyl)-1-propanethiol; (3-Mercaptopropyl)trimethoxysilane; (3-Thiopropyl)trimethoxysilane; (γ-Mercaptopropyl)trimethoxysilane; 3-(Sulfanylpropyl)trimethoxysilane; 3-(Trimethoxysilyl)propanethiol; 3-(Trimethoxysilyl)propyl Mercaptan; 3-MP

Canonical SMILES

CO[Si](CCCS)(OC)OC

The exact mass of the compound (3-Mercaptopropyl)trimethoxysilane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(3-Mercaptopropyl)trimethoxysilane (MPTMS, CAS 4420-74-0) is a bifunctional organosilane coupling agent featuring a highly reactive terminal thiol (-SH) group and three rapidly hydrolyzable methoxy (-OCH3) groups. In industrial and laboratory procurement, MPTMS is the benchmark precursor for anchoring thiol functionalities onto silica, glass, and metal oxide surfaces. Its primary value proposition lies in its dual reactivity: the methoxy groups ensure rapid, high-density covalent grafting to hydroxylated substrates, while the terminal thiol group provides exceptional binding affinity for noble metals (especially gold) and heavy metal ions (such as mercury). Furthermore, the thiol moiety serves as a highly efficient participant in photochemical thiol-ene 'click' chemistry, making MPTMS an essential building block for advanced surface coatings, heterogeneous catalysts, and specialized environmental adsorbents[1].

Substituting MPTMS with closely related analogs often leads to process bottlenecks or degraded end-product performance. Replacing MPTMS with its ethoxy-analog, (3-Mercaptopropyl)triethoxysilane (MPTES), drastically reduces the hydrolysis rate; MPTES typically requires acid/base catalysts and volatile organic co-solvents (VOCs) to prevent phase separation, whereas MPTMS can undergo rapid self-hydrolysis in purely aqueous systems [1]. Conversely, substituting MPTMS with amine-functionalized silanes like (3-Aminopropyl)trimethoxysilane (APTMS) fundamentally alters surface binding thermodynamics. While APTMS binds gold and heavy metals via weak lone-pair interactions, MPTMS forms robust, nearly irreversible metal-thiolate covalent bonds. This difference means APTMS-functionalized surfaces suffer from lower stability, faster leaching, and inferior capture capacities in critical applications like mercury remediation or nanoelectrode array fabrication[2].

Aqueous Processability: Elimination of VOC Co-Solvents

In sol-gel and surface functionalization processes, the choice of alkoxy leaving group dictates solvent requirements. MPTMS undergoes rapid self-hydrolysis in water, completely dissolving within 1 hour under mechanical stirring without the need for alcohol co-solvents. The rapid cleavage of the methoxy groups generates localized methanol, which acts as an in-situ homogenizing agent. In contrast, standard precursors like TEOS or ethoxy-based silanes (MPTES) phase-separate in pure water and require substantial additions of volatile organic compounds (VOCs) like ethanol to maintain a homogeneous reaction phase [1].

Evidence DimensionSolvent requirement for homogeneous aqueous hydrolysis
Target Compound DataComplete dissolution in pure water within 1 hour (self-hydrolysis)
Comparator Or BaselineTEOS / MPTES (Phase separation in pure water; requires alcohol co-solvents)
Quantified DifferenceEliminates the need for external VOC co-solvents during initial hydrolysis
ConditionsAqueous solution, room temperature, 1 hour mechanical stirring

Allows manufacturers to scale up surface functionalization and silica nanoparticle synthesis in purely aqueous media, reducing VOC handling and disposal costs.

Precise Interfacial Control in Gold Nanoparticle Immobilization

When fabricating nanoelectrode arrays or SERS substrates, the adhesive silane layer must provide controlled binding kinetics to prevent nanoparticle aggregation. MPTMS provides a significantly stronger and more controlled tethering layer for gold nanoparticles compared to APTMS. The self-assembly of gold nanoparticles onto MPTMS follows slower, highly controllable kinetics due to the specific thiophilic nature of gold, allowing for the stable construction of nanoelectrode arrays with >25% area fraction coverage via seeding growth. APTMS, relying on weaker amine-gold interactions, offers inferior blocking properties and less reproducible interfacial morphologies [1].

Evidence DimensionGold nanoparticle binding mechanism and interface control
Target Compound DataStrong metal-thiolate chemisorption enabling >25% stable nanoelectrode coverage
Comparator Or BaselineAPTMS (Weaker amine lone-pair coordination, inferior blocking properties)
Quantified DifferenceSlower, highly controllable assembly kinetics with superior electrochemical blocking
ConditionsImmobilization of 12 nm colloidal Au onto silanized ITO slides, evaluated by AFM and electrochemistry

Ensures high reproducibility and precise spatial control when manufacturing plasmonic biosensors and advanced electrochemical arrays.

Maximum Adsorption Capacity for Mercury Remediation

For the synthesis of heavy-metal adsorbents, the functional group dictates both capacity and selectivity. Mesoporous silica co-condensed with MPTMS exhibits exceptional mercury (Hg2+) adsorption capacities, reaching up to 5.64 mmol/g. The capture mechanism operates at a highly efficient 1:1 stoichiometry between the mercury ion and the grafted thiol group. In contrast, amine-functionalized silanes (like APTMS) are generally deployed for lighter transition metals (Cu, Ni) and exhibit drastically lower affinities and capacities for mercury, making them unsuitable for critical Hg-remediation applications [1].

Evidence DimensionMaximum Hg2+ adsorption capacity
Target Compound DataUp to 5.64 mmol/g on optimized mesoporous silica
Comparator Or BaselineAmine-functionalized silanes (APTMS) (Low affinity and capacity for Hg2+)
Quantified DifferenceNear-quantitative 1:1 stoichiometric capture of Hg2+ by thiol groups
ConditionsAqueous Hg(NO3)2 solution adsorption onto functionalized mesoporous silica at 20 °C

Dictates the procurement of MPTMS as the mandatory precursor for synthesizing high-performance commercial mercury adsorbents for wastewater and petrochemicals.

High-Yield Synthesis of Custom Surface Coating Agents

MPTMS is a highly efficient precursor for generating custom, complex silane coating agents via UV-initiated thiol-ene 'click' chemistry. When reacted with terminal alkenes under 368 nm irradiation, MPTMS couples smoothly to yield functionalized trimethoxysilanes in near-quantitative yields within 24 hours. Because the methoxy groups are preserved during the photochemical step, the resulting custom silanes retain higher reactivity for subsequent surface grafting compared to derivatives synthesized from the ethoxy-analog MPTES. This makes MPTMS the preferred building block for rapid, modular synthesis of specialized diagnostic and catalytic coatings[1].

Evidence DimensionPost-click grafting reactivity
Target Compound DataYields highly reactive trimethoxysilane coating agents (near-quantitative click yields)
Comparator Or BaselineMPTES (Yields less reactive triethoxysilane coating agents)
Quantified DifferencePreserves the faster-hydrolyzing methoxy groups for superior downstream surface attachment
ConditionsUV irradiation (368 nm, 15 W) with 2 mol % Irgacure 651 for 24 hours

Enables R&D and manufacturing teams to rapidly synthesize custom, high-reactivity silane linkers for specialized biosensor and catalyst coatings.

Aqueous Synthesis of Functionalized Silica Nanoparticles

Because MPTMS undergoes rapid self-hydrolysis without requiring ethanol or other VOC co-solvents, it is the ideal precursor for scaling up the production of monodisperse, thiol-functionalized silica spheres in purely aqueous media. This significantly reduces solvent disposal costs and simplifies the manufacturing workflow for industrial nanoparticle producers[1].

Fabrication of Plasmonic Biosensors and SERS Substrates

Leveraging its strong metal-thiolate chemisorption kinetics, MPTMS is the preferred adhesive layer for immobilizing gold and silver nanoparticles onto glass or ITO substrates. Its ability to provide controlled, high-density nanoparticle coverage makes it indispensable for manufacturing highly reproducible Surface-Enhanced Raman Scattering (SERS) substrates and nanoelectrode arrays [2].

Production of Industrial Mercury Adsorbents

Due to the near-quantitative 1:1 binding stoichiometry between its thiol groups and Hg2+ ions, MPTMS is the mandatory functionalizing agent for mesoporous silica and clay-based heavy metal adsorbents. It is heavily procured for environmental remediation applications, specifically for capturing mercury from industrial wastewater and petrochemical streams [3].

Modular Synthesis of Advanced Diagnostic Coatings

MPTMS serves as a highly efficient building block in UV-initiated thiol-ene click chemistry. By coupling complex alkenes to the thiol group while preserving the highly reactive methoxy anchors, manufacturers can rapidly produce custom surface-coating agents for diagnostic tools, protein purification columns, and heterogeneous catalysts [4].

Physical Description

Liquid

UNII

8CB1M08OIW

GHS Hazard Statements

Aggregated GHS information provided by 431 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 21 of 431 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 410 of 431 companies with hazard statement code(s):;
H302 (98.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.39%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (75.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (92.2%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

4420-74-0

Wikipedia

(3-mercaptopropyl)trimethoxysilane

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Rubber product manufacturing
1-Propanethiol, 3-(trimethoxysilyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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